![molecular formula C20H21FN6O3S B2588973 ethyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 893934-14-0](/img/structure/B2588973.png)
ethyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
The compound “ethyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-4-yl ring, a piperazine ring, and a fluorophenyl group .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. Unfortunately, specific synthesis information for this exact compound was not found in the available resources .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
Detailed physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., were not found in the available resources .Scientific Research Applications
Antitubercular Activity
- Design and Synthesis of Mycobacterium tuberculosis GyrB Inhibitors : A series of analogs, including those with structural similarities to the specified compound, have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, a compound with a similar structure, demonstrated promising antitubercular activity, showing inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, with low cytotoxicity at relevant concentrations (Jeankumar et al., 2013).
Antimicrobial Activity
- Synthesis of Hybrid Molecules with Antimicrobial Activity : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates and their derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrated varying degrees of antimicrobial activity against a range of test microorganisms, with some exhibiting good to moderate antimicrobial effects (Başoğlu et al., 2013).
Anticancer Activity
- Novel Pyrazolopyrimidines Derivatives as Anticancer Agents : A novel series of pyrazolo[3,4-d]pyrimidines derivatives has been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These derivatives demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Rahmouni et al., 2016).
Anti-Lung Cancer Activity
- Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity : Fluorobenzo[b]pyran derivatives, related structurally to the compound of interest, were synthesized and tested against human cancer cell lines, including lung cancer. These compounds showed anticancer activity at low concentrations, suggesting their potential for further development as anticancer agents (Hammam et al., 2005).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O3S/c1-2-30-20(29)26-9-7-25(8-10-26)17(28)12-31-19-16-11-24-27(18(16)22-13-23-19)15-5-3-14(21)4-6-15/h3-6,11,13H,2,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROQSFYXKXRHIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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